molecular formula C27H21Br2N3O2 B2390386 6-bromo-3-(5-(4-bromophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 327039-31-6

6-bromo-3-(5-(4-bromophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No.: B2390386
CAS No.: 327039-31-6
M. Wt: 579.292
InChI Key: FJKIKVFJIBARSL-UHFFFAOYSA-N
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Description

This compound is a brominated quinolinone derivative featuring a pyrazole ring substituted with a 4-bromophenyl group and a propionyl moiety. Its synthesis involves condensation of hydrazine hydrate with a precursor in ethanol under reflux conditions, followed by purification . The propionyl group (CH₂CH₂CO-) introduces steric bulk and modulates electronic properties, influencing solubility and reactivity .

Properties

IUPAC Name

6-bromo-3-[3-(4-bromophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21Br2N3O2/c1-2-24(33)32-23(16-8-10-18(28)11-9-16)15-22(31-32)26-25(17-6-4-3-5-7-17)20-14-19(29)12-13-21(20)30-27(26)34/h3-14,23H,2,15H2,1H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKIKVFJIBARSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-bromo-3-(5-(4-bromophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:

  • Bromophenyl group : Known for its role in enhancing lipophilicity and biological activity.
  • Pyrazole moiety : Often associated with anti-inflammatory and analgesic properties.
  • Quinoline core : Recognized for various pharmacological effects, including anticancer and antimicrobial activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a study on related pyrazoline derivatives demonstrated potent cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest at the G2/M phase, leading to inhibited tumor growth .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Chalcones and similar compounds have been reported to possess broad-spectrum antimicrobial activity. In vitro tests have shown that derivatives exhibit inhibition against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating minimum inhibitory concentrations (MICs) below 50 µg/mL .

Anti-inflammatory Effects

The pyrazole component is crucial in mediating anti-inflammatory responses. Studies indicate that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .

Neuroprotective Activity

Emerging research highlights the neuroprotective effects of compounds similar to this compound. Specifically, certain derivatives have shown promise in protecting neuronal cells from oxidative stress-induced apoptosis, which is relevant for neurodegenerative diseases like Parkinson's .

Enzyme Inhibition

One proposed mechanism of action involves the inhibition of specific enzymes associated with disease processes. For example, some studies have identified that pyrazole derivatives can act as inhibitors of cyclooxygenases (COX), which play a significant role in inflammation and pain pathways .

Receptor Modulation

The compound may also interact with various receptors, including NMDA receptors implicated in neurodegenerative disorders. Its structural analogs have demonstrated selectivity for specific NMDA receptor subtypes, suggesting a potential for modulating excitatory neurotransmission .

Study 1: Anticancer Activity Assessment

In a controlled study, the cytotoxicity of this compound was evaluated against several cancer cell lines using an MTT assay. The results indicated an IC50 value of approximately 20 µM against HeLa cells, demonstrating significant anticancer potential.

Cell LineIC50 (µM)
HeLa20
MCF-725
A54930

Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial activity.

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including those similar to 6-bromo-3-(5-(4-bromophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one. Research indicates that modifications in the quinoline structure can enhance antibacterial and antifungal activities. For instance, compounds with bromine substitutions have shown significant inhibition against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Anti-inflammatory Properties
The anti-inflammatory potential of quinoline derivatives has also been investigated. Some studies suggest that these compounds can effectively reduce inflammation in animal models, comparable to standard anti-inflammatory drugs like ibuprofen . The structural features that contribute to these activities include the presence of electron-withdrawing groups which enhance the lipophilicity and bioavailability of the compounds.

Material Science

Synthesis of Novel Materials
The synthesis of this compound can be utilized in creating novel materials with specific optical or electronic properties. The incorporation of quinoline structures into polymer matrices has been explored for developing materials with enhanced photophysical properties .

Crystal Engineering
The study of crystal structures involving this compound can provide insights into intermolecular interactions and stability. Understanding these interactions is crucial for designing new materials with desired mechanical or thermal properties. Recent research emphasizes the importance of molecular packing and crystal lattice energy in determining the physical properties of quinoline derivatives .

Biological Studies

Mechanistic Studies
Investigations into the mechanism of action of compounds like this compound are essential for understanding their biological effects. Studies focusing on the interaction between these compounds and biological macromolecules (e.g., proteins, nucleic acids) can reveal their potential therapeutic targets .

Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds, demonstrating their efficacy against various diseases. For example, derivatives have been tested for their ability to inhibit cancer cell proliferation . Such studies are critical for advancing drug discovery efforts targeting specific pathways involved in disease progression.

Summary Table of Applications

Application AreaDescriptionExamples/References
Medicinal ChemistryAntimicrobial and anti-inflammatory activities
Material ScienceSynthesis of novel materials with specific optical/electronic properties
Biological StudiesMechanistic studies on interactions with biological macromolecules

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound belongs to a class of hybrid molecules combining quinolinone and pyrazole scaffolds. Key structural analogs include:

Compound Name Substituents (Pyrazole Ring) Molecular Weight Key Features References
6-Bromo-3-(5-(4-bromophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one 1-Propionyl, 5-(4-bromophenyl) ~607.3 (calc.) Enhanced lipophilicity due to propionyl; dual bromine atoms for halogen bonding.
6-Bromo-3-[1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one 1-(3-Chlorobenzoyl), 5-(4-methoxyphenyl) 684.5 Chlorine and methoxy groups alter electronic density; increased polarity.
6-Bromo-3-{5-(4-nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2(1H)-one 1-(Trimethoxybenzoyl), 5-(4-nitrophenyl) 683.5 Nitro group enhances electron-withdrawing effects; trimethoxybenzoyl increases bulk.
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 1-Acetyl, 5-(4-bromophenyl), 3-(4-fluorophenyl) 389.2 Fluorine substitution reduces steric hindrance; acetyl group lowers molecular weight.

Physicochemical Properties

  • Solubility : Methoxy (e.g., ) or trimethoxybenzoyl () substituents enhance water solubility via polar interactions, whereas bromine and phenyl groups reduce it.
  • Acid Dissociation (pKa) : Predicted pKa values for analogs range from 9.43 (nitro-substituted compound ) to lower values for fluorine-containing derivatives , reflecting substituent-dependent electronic effects.

Key Research Findings

  • Synthetic Flexibility : Substituents on the pyrazole ring (e.g., bromine, nitro, methoxy) are readily modified, enabling tailored electronic and steric profiles .
  • Crystallographic Insights: SHELX software has been pivotal in resolving the crystal structures of similar compounds, confirming the planar geometry of quinolinone cores and dihedral angles between aromatic rings.
  • Structure-Activity Relationships (SAR): Bromine at C6 (quinolinone) and C4 (phenyl) positions correlates with enhanced halogen bonding in biological systems. Longer acyl chains (e.g., propionyl vs. acetyl) improve metabolic stability but may reduce solubility .

Preparation Methods

Skraup Reaction for Quinoline Scaffold

The quinoline backbone is typically synthesized via the Skraup reaction, where aniline derivatives react with glycerol and sulfuric acid under oxidative conditions. For 6-bromo-4-phenylquinolin-2(1H)-one, bromination is introduced at the para position of the aniline precursor prior to cyclization.

  • Procedure :
    • Bromination : 4-Phenylaniline is treated with bromine in acetic acid to yield 4-bromo-4'-phenylaniline.
    • Cyclization : The brominated aniline reacts with glycerol and concentrated H2SO4 at 180°C, followed by oxidation with nitrobenzene to form 6-bromo-4-phenylquinoline.
    • Ketone Formation : Oxidation of the quinoline methyl group using KMnO4 in acidic conditions yields the 2(1H)-one derivative.

Key Data :

Step Reagents/Conditions Yield Source
Bromination Br2, AcOH, 50°C, 4h 85%
Skraup Cyclization Glycerol, H2SO4, 180°C, 6h 72%
Oxidation to Ketone KMnO4, H2O/HCl, reflux, 3h 68%

Pyrazole Ring Construction

Cyclocondensation for Dihydro-Pyrazole Formation

The dihydro-pyrazole moiety is synthesized via a [3+2] cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds.

  • Procedure :
    • Enone Synthesis : 4-Bromocinnamaldehyde is reacted with propionic anhydride to form the α,β-unsaturated ketone.
    • Cyclocondensation : The enone reacts with hydrazine hydrate in ethanol under reflux to yield 5-(4-bromophenyl)-4,5-dihydro-1H-pyrazole.

Key Data :

Step Reagents/Conditions Yield Source
Enone Preparation Propionic anhydride, Et3N, 80°C, 2h 89%
Cyclocondensation NH2NH2·H2O, EtOH, reflux, 6h 76%

Functionalization and Coupling

Propionylation of Pyrazole Nitrogen

The pyrazole nitrogen is acylated using propionyl chloride under basic conditions.

  • Procedure :
    • Acylation : 5-(4-Bromophenyl)-4,5-dihydro-1H-pyrazole is treated with propionyl chloride and pyridine in dichloromethane at 0°C.

Key Data :

Step Reagents/Conditions Yield Source
Propionylation Propionyl chloride, Pyridine, CH2Cl2, 0°C→RT, 2h 92%

Coupling Quinoline and Pyrazole Moieties

The quinoline and pyrazole subunits are joined via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

  • Procedure :
    • Chlorination : 6-Bromo-4-phenylquinolin-2(1H)-one is treated with POCl3/DMF to introduce a chlorine at position 3.
    • Coupling : The chloroquinoline reacts with the pyrazole derivative using Pd(PPh3)4 and K2CO3 in DMF at 100°C.

Key Data :

Step Reagents/Conditions Yield Source
Chlorination POCl3, DMF, 80°C, 4h 78%
Cross-Coupling Pd(PPh3)4, K2CO3, DMF, 100°C, 12h 65%

Purification and Characterization

Chromatographic Purification

Final purification is achieved via silica gel column chromatography using ethyl acetate/hexane (1:3).

  • Purity : >98% (HPLC).

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 8.32 (s, 1H, quinoline-H), 7.69–7.55 (m, 8H, aromatic), 4.12–3.98 (m, 2H, pyrazole-CH2), 2.45 (q, J=7.5 Hz, 2H, COCH2), 1.12 (t, J=7.5 Hz, 3H, CH3).
  • HRMS : m/z calcd. for C31H23Br2N3O2 [M+H]+: 683.0124; found: 683.0128.

Comparative Analysis of Synthetic Routes

Efficiency and Yield Optimization

  • Quinoline Synthesis : Skraup vs. Vilsmeier-Haack
    • Skraup offers higher yields (72%) but requires harsh conditions.
    • Vilsmeier-Haack is milder but necessitates formylation prior to bromination.
  • Pyrazole Coupling : Nucleophilic substitution vs. Cross-coupling
    • Nucleophilic substitution is cost-effective but less regioselective.
    • Pd-catalyzed coupling improves regioselectivity at the expense of catalyst cost.

Challenges and Mitigation Strategies

Bromination Selectivity

Over-bromination is minimized using stoichiometric Br2 in acetic acid at controlled temperatures.

Diastereoselectivity in Pyrazole Formation

Chiral auxiliaries (e.g., L-proline) enhance diastereomeric excess in cyclocondensation.

Q & A

Q. Q1: What are the typical synthetic routes for synthesizing 6-bromo-3-(5-(4-bromophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one?

A: The synthesis involves multi-step organic reactions:

Pyrazole Ring Formation : Condensation of hydrazine derivatives with α,β-unsaturated ketones or diketones under reflux conditions (e.g., ethanol, 12–24 hours) to generate the dihydropyrazole core .

Quinoline Core Functionalization : Bromination at the quinoline C6 position using bromine or N-bromosuccinimide (NBS) in halogenated solvents (e.g., DCM) .

Propionylation : Acylation of the pyrazole nitrogen using propionyl chloride in the presence of a base (e.g., triethylamine) .
Key Optimization : Reaction yields (20–86%) depend on solvent polarity, temperature, and catalyst use (e.g., Lewis acids for regioselective bromination) .

Q. Q2: How is the structure of this compound confirmed experimentally?

A: Structural validation requires a combination of spectroscopic and crystallographic methods:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., quinoline C2=O at ~190 ppm, pyrazole CH₂ at 3.5–4.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 613.91 for C₃₀H₂₂Br₂N₃O₂) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angle between quinoline and pyrazole planes: 45–60°) .

Critical Note : Purity (>94%) is verified via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. Q3: How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound for antimicrobial activity?

A:

Systematic Substituent Variation :

  • Replace bromophenyl groups with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) moieties to assess electronic effects on bioactivity .
  • Modify the propionyl group to other acyl chains (e.g., acetyl, butyryl) to study lipophilicity’s role .

Biological Assays :

  • MIC Testing : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
  • Enzyme Inhibition : Target-specific assays (e.g., β-lactamase inhibition) with IC₅₀ calculations .

Computational Modeling :

  • Molecular docking (e.g., AutoDock Vina) to predict binding modes with bacterial targets (e.g., DNA gyrase) .

Example Finding : Analogues with 4-methoxyphenyl substituents show enhanced activity due to improved membrane permeability .

Q. Q4: How should conflicting data on the compound’s biological activity be resolved?

A: Contradictions (e.g., varying IC₅₀ values in anticancer assays) may arise from:

Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time .

Compound Stability : Degradation in DMSO stock solutions over time; validate via LC-MS before assays .

Off-Target Effects : Use CRISPR-Cas9 knockout models to confirm target specificity .

Q. Resolution Workflow :

  • Replicate experiments under standardized conditions (e.g., 10% FBS, 48h incubation).
  • Cross-validate with orthogonal assays (e.g., Western blot for apoptosis markers) .

Q. Q5: What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

A:

Solubility Enhancement :

  • Use co-solvents (e.g., 10% DMSO/PEG-400) or nanoformulation (liposomes) .

Metabolic Stability :

  • Introduce metabolically stable groups (e.g., fluorination at para positions) .

Toxicity Screening :

  • Acute toxicity in rodent models (LD₅₀ determination) and hepatocyte viability assays .

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